Nelonicline

Descripción

ABT-126 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Propiedades

Número CAS |

1026134-63-3 |

|---|---|

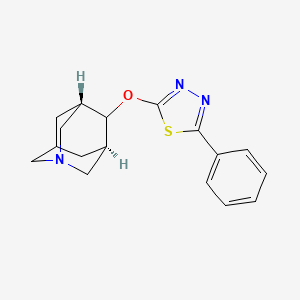

Fórmula molecular |

C17H19N3OS |

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14?,15?/m0/s1 |

Clave InChI |

QZDCYUCETTWCMO-MUJDFKBOSA-N |

SMILES isomérico |

C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3 |

SMILES canónico |

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABT-126; ABT126; ABT 126; Nelonicline |

Origen del producto |

United States |

Foundational & Exploratory

Nelonicline (ABT-126): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel prominently expressed in brain regions critical for cognitive processes. Developed for the potential treatment of cognitive impairments in disorders such as Alzheimer's disease and schizophrenia, this compound's mechanism of action centers on its ability to modulate cholinergic neurotransmission and downstream signaling cascades. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

The cholinergic system plays a pivotal role in regulating cognitive functions, including attention, learning, and memory.[1] A decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease and is also implicated in the cognitive deficits associated with schizophrenia.[1][2] The α7 nAChR has emerged as a promising therapeutic target due to its high permeability to calcium and its strategic localization in the hippocampus and prefrontal cortex.[3] this compound was designed to selectively activate these receptors, aiming to enhance cognitive function with an improved side-effect profile compared to non-selective cholinergic agents.[2] This document synthesizes the preclinical and clinical data to provide a comprehensive understanding of this compound's mechanism of action.

Pharmacological Profile: Quantitative Data

This compound exhibits high affinity and selectivity for the α7 nAChR across multiple species. Its pharmacological characteristics have been quantified through various in vitro and in vivo studies, the results of which are summarized below.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound (ABT-126)

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| α7 nAChR | Human Brain | 12.3 nM | |

| α7 nAChR | Mouse, Rat, Human | 11-14 nM | |

| α3β4* nAChR | Human IMR-32 Cells | 60 nM | |

| α4β2* nAChR | Human Cortex | 1740 nM | |

| 5-HT3 Receptor | - | 140 nM | |

| Functional Activity | |||

| α7 nAChR (EC50) | Human (Xenopus oocytes) | 2.0 µM | |

| α7 nAChR (Intrinsic Activity) | Human (Xenopus oocytes) | 74% (relative to Acetylcholine) | |

| α3β4* nAChR (Efficacy) | Human IMR-32 Cells (Calcium Flux) | 12% (at 100,000 nM) |

Core Mechanism of Action: α7 nAChR Agonism and Downstream Signaling

This compound's primary mechanism of action is the selective partial agonism of the α7 nAChR. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, most notably Ca2+. This initial event triggers a cascade of intracellular signaling pathways that are crucial for synaptic plasticity and neuronal function.

Ionotropic Effects: Calcium Influx and Neuronal Excitability

As a ligand-gated ion channel, the activation of the α7 nAChR by this compound directly impacts neuronal excitability. The influx of Ca2+ acts as a critical second messenger, initiating a series of downstream events.

Metabotropic Effects: Modulation of Intracellular Kinases

Beyond its direct ionotropic effects, the activation of α7 nAChR by this compound also initiates metabotropic signaling cascades. These pathways are integral to the long-term changes in neuronal function and inflammatory responses. Key pathways modulated by this compound include:

-

MAPK/ERK Pathway: The calcium influx following α7 nAChR activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of gene expression and protein synthesis, which are fundamental for synaptic plasticity and memory formation.

-

JAK2/STAT3 Pathway: The α7 nAChR can physically associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 translocates to the nucleus and modulates the transcription of genes involved in the anti-inflammatory response.

-

NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines. This inhibitory action contributes to the anti-inflammatory properties of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α7 nAChR.

References

Nelonicline (ABT-126): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel prominently expressed in brain regions critical for cognitive processes. Developed for the potential treatment of cognitive impairments in disorders such as Alzheimer's disease and schizophrenia, this compound's mechanism of action centers on its ability to modulate cholinergic neurotransmission and downstream signaling cascades. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

The cholinergic system plays a pivotal role in regulating cognitive functions, including attention, learning, and memory.[1] A decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease and is also implicated in the cognitive deficits associated with schizophrenia.[1][2] The α7 nAChR has emerged as a promising therapeutic target due to its high permeability to calcium and its strategic localization in the hippocampus and prefrontal cortex.[3] this compound was designed to selectively activate these receptors, aiming to enhance cognitive function with an improved side-effect profile compared to non-selective cholinergic agents.[2] This document synthesizes the preclinical and clinical data to provide a comprehensive understanding of this compound's mechanism of action.

Pharmacological Profile: Quantitative Data

This compound exhibits high affinity and selectivity for the α7 nAChR across multiple species. Its pharmacological characteristics have been quantified through various in vitro and in vivo studies, the results of which are summarized below.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound (ABT-126)

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| α7 nAChR | Human Brain | 12.3 nM | |

| α7 nAChR | Mouse, Rat, Human | 11-14 nM | |

| α3β4* nAChR | Human IMR-32 Cells | 60 nM | |

| α4β2* nAChR | Human Cortex | 1740 nM | |

| 5-HT3 Receptor | - | 140 nM | |

| Functional Activity | |||

| α7 nAChR (EC50) | Human (Xenopus oocytes) | 2.0 µM | |

| α7 nAChR (Intrinsic Activity) | Human (Xenopus oocytes) | 74% (relative to Acetylcholine) | |

| α3β4* nAChR (Efficacy) | Human IMR-32 Cells (Calcium Flux) | 12% (at 100,000 nM) |

Core Mechanism of Action: α7 nAChR Agonism and Downstream Signaling

This compound's primary mechanism of action is the selective partial agonism of the α7 nAChR. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, most notably Ca2+. This initial event triggers a cascade of intracellular signaling pathways that are crucial for synaptic plasticity and neuronal function.

Ionotropic Effects: Calcium Influx and Neuronal Excitability

As a ligand-gated ion channel, the activation of the α7 nAChR by this compound directly impacts neuronal excitability. The influx of Ca2+ acts as a critical second messenger, initiating a series of downstream events.

Metabotropic Effects: Modulation of Intracellular Kinases

Beyond its direct ionotropic effects, the activation of α7 nAChR by this compound also initiates metabotropic signaling cascades. These pathways are integral to the long-term changes in neuronal function and inflammatory responses. Key pathways modulated by this compound include:

-

MAPK/ERK Pathway: The calcium influx following α7 nAChR activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of gene expression and protein synthesis, which are fundamental for synaptic plasticity and memory formation.

-

JAK2/STAT3 Pathway: The α7 nAChR can physically associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 translocates to the nucleus and modulates the transcription of genes involved in the anti-inflammatory response.

-

NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines. This inhibitory action contributes to the anti-inflammatory properties of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α7 nAChR.

References

Nelonicline's Affinity for the α7 Nicotinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (B1263637) (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways. This document provides a comprehensive overview of this compound's binding affinity for the α7 nAChR, detailing the quantitative metrics of this interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences of receptor activation.

Quantitative Binding Affinity of this compound for α7 nAChR

This compound exhibits a high and selective binding affinity for the human α7 nAChR. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Species/System | Notes |

| Ki (Inhibition Constant) | 12.3 nM | Human Brain | Represents the concentration of this compound that will bind to 50% of the α7 nAChRs at equilibrium in a competition binding assay.[1] |

| EC50 (Half Maximal Effective Concentration) | 2 µM | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The concentration of this compound that provokes a response halfway between the baseline and maximum response in a functional assay.[1] |

| Intrinsic Activity | 74% | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The maximal effect of this compound relative to the endogenous agonist, acetylcholine. This classifies this compound as a partial agonist. |

Selectivity Profile

This compound demonstrates selectivity for the α7 nAChR over other nicotinic receptor subtypes and the 5-HT3 receptor.

| Receptor Subtype | Ki Value |

| α3β4* nAChR | 60 nM |

| 5-HT3 Receptor | 140 nM |

Note: The affinity for the α3β4* and 5-HT3 receptors is more than 10-fold lower than for the α7 nAChR, indicating a favorable selectivity profile.[1]

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound for the α7 nAChR is typically determined using radioligand binding assays. Below is a representative protocol synthesized from established methodologies for nAChR binding studies.

Radioligand Competition Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the α7 nAChR.

Materials:

-

Receptor Source: Membranes prepared from human brain tissue or from cell lines stably expressing the human α7 nAChR (e.g., HEK293 cells).

-

Radioligand: [3H]epibatidine or [3H]methyllycaconitine ([3H]MLA), selective radioligands for nAChRs.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand, such as nicotine (B1678760) (300 µM), to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding, and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration.

-

-

Assay Setup:

-

Perform the assay in microplates.

-

For each data point, set up triplicate tubes for total binding, non-specific binding, and multiple concentrations of this compound.

-

Total Binding: Add assay buffer, radioligand, and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.

-

Competition Binding: Add a range of concentrations of this compound, radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (typically 2-4 hours).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail and allow for equilibration.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Downstream Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca2+). These pathways are integral to the receptor's role in synaptic plasticity, neuroprotection, and modulation of inflammation.

The influx of Ca2+ through the activated α7 nAChR channel serves as a critical second messenger, triggering multiple downstream signaling cascades:

-

PI3K-Akt Pathway: The increase in intracellular Ca2+ can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway. This pathway is a key mediator of cell survival and has anti-apoptotic effects.

-

JAK2-STAT3 Pathway: The α7 nAChR can associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is heavily implicated in the "cholinergic anti-inflammatory pathway," where it leads to the suppression of pro-inflammatory cytokine production.[2]

-

NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[2] This inhibition is a crucial component of the receptor's anti-inflammatory effects.

-

MAPK/ERK Pathway: The influx of calcium can also stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in synaptic plasticity and cell proliferation.

Conclusion

This compound is a potent and selective partial agonist of the α7 nAChR, with a well-characterized binding affinity in the low nanomolar range. Its ability to activate the α7 nAChR and trigger downstream signaling pathways, particularly those involved in neuroprotection and anti-inflammation, underscores its therapeutic potential for neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel α7 nAChR modulators.

References

Nelonicline's Affinity for the α7 Nicotinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways. This document provides a comprehensive overview of this compound's binding affinity for the α7 nAChR, detailing the quantitative metrics of this interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences of receptor activation.

Quantitative Binding Affinity of this compound for α7 nAChR

This compound exhibits a high and selective binding affinity for the human α7 nAChR. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Species/System | Notes |

| Ki (Inhibition Constant) | 12.3 nM | Human Brain | Represents the concentration of this compound that will bind to 50% of the α7 nAChRs at equilibrium in a competition binding assay.[1] |

| EC50 (Half Maximal Effective Concentration) | 2 µM | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The concentration of this compound that provokes a response halfway between the baseline and maximum response in a functional assay.[1] |

| Intrinsic Activity | 74% | Recombinant Human α7 nAChRs (expressed in Xenopus oocytes) | The maximal effect of this compound relative to the endogenous agonist, acetylcholine. This classifies this compound as a partial agonist. |

Selectivity Profile

This compound demonstrates selectivity for the α7 nAChR over other nicotinic receptor subtypes and the 5-HT3 receptor.

| Receptor Subtype | Ki Value |

| α3β4* nAChR | 60 nM |

| 5-HT3 Receptor | 140 nM |

Note: The affinity for the α3β4* and 5-HT3 receptors is more than 10-fold lower than for the α7 nAChR, indicating a favorable selectivity profile.[1]

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound for the α7 nAChR is typically determined using radioligand binding assays. Below is a representative protocol synthesized from established methodologies for nAChR binding studies.

Radioligand Competition Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the α7 nAChR.

Materials:

-

Receptor Source: Membranes prepared from human brain tissue or from cell lines stably expressing the human α7 nAChR (e.g., HEK293 cells).

-

Radioligand: [3H]epibatidine or [3H]methyllycaconitine ([3H]MLA), selective radioligands for nAChRs.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand, such as nicotine (300 µM), to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding, and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration.

-

-

Assay Setup:

-

Perform the assay in microplates.

-

For each data point, set up triplicate tubes for total binding, non-specific binding, and multiple concentrations of this compound.

-

Total Binding: Add assay buffer, radioligand, and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.

-

Competition Binding: Add a range of concentrations of this compound, radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (typically 2-4 hours).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail and allow for equilibration.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Downstream Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca2+). These pathways are integral to the receptor's role in synaptic plasticity, neuroprotection, and modulation of inflammation.

The influx of Ca2+ through the activated α7 nAChR channel serves as a critical second messenger, triggering multiple downstream signaling cascades:

-

PI3K-Akt Pathway: The increase in intracellular Ca2+ can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway. This pathway is a key mediator of cell survival and has anti-apoptotic effects.

-

JAK2-STAT3 Pathway: The α7 nAChR can associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is heavily implicated in the "cholinergic anti-inflammatory pathway," where it leads to the suppression of pro-inflammatory cytokine production.[2]

-

NF-κB Pathway: Activation of the α7 nAChR has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[2] This inhibition is a crucial component of the receptor's anti-inflammatory effects.

-

MAPK/ERK Pathway: The influx of calcium can also stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in synaptic plasticity and cell proliferation.

Conclusion

This compound is a potent and selective partial agonist of the α7 nAChR, with a well-characterized binding affinity in the low nanomolar range. Its ability to activate the α7 nAChR and trigger downstream signaling pathways, particularly those involved in neuroprotection and anti-inflammation, underscores its therapeutic potential for neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel α7 nAChR modulators.

References

The Pharmacology of Nelonicline: A Technical Guide to its Partial Agonist Activity at the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (formerly ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its core mechanism as a partial agonist. It includes a compilation of quantitative data on its binding affinity and functional efficacy, detailed experimental methodologies for its characterization, and a review of its downstream signaling effects and in vivo activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive functions such as the hippocampus and prefrontal cortex. It is a homopentameric receptor with a high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades. Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound was developed as a selective modulator of this receptor, exhibiting partial agonist activity. This property allows it to stimulate the receptor to a submaximal level in the absence of the endogenous ligand, acetylcholine, while also competing with and reducing the maximal response to full agonists. This mode of action is hypothesized to provide a balanced and sustained level of receptor activation, potentially avoiding the desensitization often seen with full agonists.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the human α7 nAChR and to assess its selectivity against other relevant receptors.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Human α7 nAChR | - | Human Brain | 12.3 | [1][2] |

| Human α3β4* nAChR | - | Human IMR-32 cells | 60 | [1] |

| Human 5-HT₃ Receptor | - | - | 140 | [1] |

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Receptor Subtype | Assay Type | Cell Type | EC₅₀ (µM) | Intrinsic Activity (% of Acetylcholine) | Reference |

| Human α7 nAChR | Electrophysiology | Xenopus oocytes | 2 | 74% | [1] |

| Human α3β4* nAChR | Calcium Flux | Human IMR-32 cells | >100 | 12% |

EC₅₀ represents the half-maximal effective concentration, a measure of potency. Intrinsic activity (or efficacy) is the maximal effect of the drug as a percentage of the maximal effect of the endogenous ligand, acetylcholine.

Experimental Protocols

The characterization of this compound's pharmacology relies on standardized in vitro experimental procedures. The following sections detail the methodologies for the key assays used to determine its binding and functional properties.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the α7 nAChR.

Workflow for Radioligand Binding Assay

References

The Pharmacology of Nelonicline: A Technical Guide to its Partial Agonist Activity at the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (formerly ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its core mechanism as a partial agonist. It includes a compilation of quantitative data on its binding affinity and functional efficacy, detailed experimental methodologies for its characterization, and a review of its downstream signaling effects and in vivo activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive functions such as the hippocampus and prefrontal cortex. It is a homopentameric receptor with a high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades. Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound was developed as a selective modulator of this receptor, exhibiting partial agonist activity. This property allows it to stimulate the receptor to a submaximal level in the absence of the endogenous ligand, acetylcholine, while also competing with and reducing the maximal response to full agonists. This mode of action is hypothesized to provide a balanced and sustained level of receptor activation, potentially avoiding the desensitization often seen with full agonists.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the human α7 nAChR and to assess its selectivity against other relevant receptors.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Human α7 nAChR | - | Human Brain | 12.3 | [1][2] |

| Human α3β4* nAChR | - | Human IMR-32 cells | 60 | [1] |

| Human 5-HT₃ Receptor | - | - | 140 | [1] |

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Receptor Subtype | Assay Type | Cell Type | EC₅₀ (µM) | Intrinsic Activity (% of Acetylcholine) | Reference |

| Human α7 nAChR | Electrophysiology | Xenopus oocytes | 2 | 74% | [1] |

| Human α3β4* nAChR | Calcium Flux | Human IMR-32 cells | >100 | 12% |

EC₅₀ represents the half-maximal effective concentration, a measure of potency. Intrinsic activity (or efficacy) is the maximal effect of the drug as a percentage of the maximal effect of the endogenous ligand, acetylcholine.

Experimental Protocols

The characterization of this compound's pharmacology relies on standardized in vitro experimental procedures. The following sections detail the methodologies for the key assays used to determine its binding and functional properties.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the α7 nAChR.

Workflow for Radioligand Binding Assay

References

Nelonicline's Effect on the Cholinergic Anti-inflammatory Pathway: A Technical Guide

Abstract

The cholinergic anti-inflammatory pathway (CAP) is a critical neuro-immune regulatory circuit that controls systemic and local inflammation. This pathway is primarily mediated by the vagus nerve, which releases acetylcholine (B1216132) (ACh) to interact with α7 nicotinic acetylcholine receptors (α7 nAChR) on immune cells, consequently inhibiting the production of pro-inflammatory cytokines. Nelonicline (also known as ABT-126), a selective partial agonist for the α7 nAChR, presents a significant therapeutic potential for modulating this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of its pharmacological data, detailed experimental protocols for its evaluation, and visual representations of the key signaling cascades.

Introduction: The Cholinergic Anti-inflammatory Pathway (CAP)

Inflammation is a fundamental physiological response to infection or tissue injury, but its dysregulation can lead to chronic inflammatory diseases and autoimmune disorders.[1][2] The central nervous system dynamically modulates inflammatory responses through neural circuits, a prime example being the cholinergic anti-inflammatory pathway.[2][3] This pathway functions as the efferent (motor) arm of a broader "inflammatory reflex" that monitors and adjusts the inflammatory state in the periphery.[1]

The cornerstone of the CAP is the vagus nerve, the longest cranial nerve, which releases the neurotransmitter acetylcholine (ACh) in peripheral tissues, including the spleen. This ACh then binds to α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on the surface of cytokine-producing immune cells, most notably macrophages. The activation of these receptors initiates an intracellular signaling cascade that ultimately suppresses the synthesis and release of potent pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and high mobility group box-1 (HMGB1). This targeted suppression of pro-inflammatory mediators, without affecting anti-inflammatory cytokines like IL-10, highlights the pathway's precise regulatory role.

The integrity of the CAP is critically dependent on the α7 nAChR. Studies have shown that vagus nerve stimulation fails to reduce serum TNF levels in mice lacking the α7 subunit, confirming its essential role. This makes the α7 nAChR a highly attractive pharmacological target for treating diseases characterized by excessive inflammation.

References

Nelonicline's Effect on the Cholinergic Anti-inflammatory Pathway: A Technical Guide

Abstract

The cholinergic anti-inflammatory pathway (CAP) is a critical neuro-immune regulatory circuit that controls systemic and local inflammation. This pathway is primarily mediated by the vagus nerve, which releases acetylcholine (ACh) to interact with α7 nicotinic acetylcholine receptors (α7 nAChR) on immune cells, consequently inhibiting the production of pro-inflammatory cytokines. Nelonicline (also known as ABT-126), a selective partial agonist for the α7 nAChR, presents a significant therapeutic potential for modulating this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of its pharmacological data, detailed experimental protocols for its evaluation, and visual representations of the key signaling cascades.

Introduction: The Cholinergic Anti-inflammatory Pathway (CAP)

Inflammation is a fundamental physiological response to infection or tissue injury, but its dysregulation can lead to chronic inflammatory diseases and autoimmune disorders.[1][2] The central nervous system dynamically modulates inflammatory responses through neural circuits, a prime example being the cholinergic anti-inflammatory pathway.[2][3] This pathway functions as the efferent (motor) arm of a broader "inflammatory reflex" that monitors and adjusts the inflammatory state in the periphery.[1]

The cornerstone of the CAP is the vagus nerve, the longest cranial nerve, which releases the neurotransmitter acetylcholine (ACh) in peripheral tissues, including the spleen. This ACh then binds to α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on the surface of cytokine-producing immune cells, most notably macrophages. The activation of these receptors initiates an intracellular signaling cascade that ultimately suppresses the synthesis and release of potent pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and high mobility group box-1 (HMGB1). This targeted suppression of pro-inflammatory mediators, without affecting anti-inflammatory cytokines like IL-10, highlights the pathway's precise regulatory role.

The integrity of the CAP is critically dependent on the α7 nAChR. Studies have shown that vagus nerve stimulation fails to reduce serum TNF levels in mice lacking the α7 subunit, confirming its essential role. This makes the α7 nAChR a highly attractive pharmacological target for treating diseases characterized by excessive inflammation.

References

The Structural-Activity Relationship of Nelonicline: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline (ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1][2][3] Developed by Abbott Laboratories (now AbbVie), this compound was investigated as a potential therapeutic for cognitive deficits in schizophrenia and Alzheimer's disease.[2] While clinical trials were ultimately discontinued (B1498344) due to insufficient efficacy, the exploration of this compound and its analogues has provided significant insights into the structural requirements for selective α7 nAChR activation. This technical guide synthesizes the available data on the structural-activity relationship (SAR) of this compound, offering a detailed examination of its chemical features, biological activity, and the experimental methodologies used in its evaluation.

Core Structure and Pharmacophore

This compound's chemical scaffold is characterized by a rigid quinuclidine (B89598) core, a central ether linkage, and an aromatic moiety. This general structure is a common pharmacophore for α7 nAChR ligands. The key components contributing to its activity include:

-

Quinuclidine Moiety: This bicyclic amine provides a basic nitrogen atom, which is crucial for the cationic interaction with the receptor's binding site. The rigidity of the quinuclidine scaffold helps to properly orient the other functional groups for optimal receptor engagement.

-

Ether Linkage: The oxygen atom of the ether acts as a hydrogen bond acceptor, contributing to the binding affinity.

-

Aromatic System: The terminal aromatic ring, in the case of this compound a phenyl-substituted 1,3,4-thiadiazole, engages in hydrophobic and potentially π-stacking interactions within the receptor's binding pocket. Modifications to this part of the molecule have been a key area of SAR exploration for this class of compounds.

Structural-Activity Relationship (SAR) Insights

The quinuclidine scaffold has been extensively utilized in the design of α7 nAChR agonists, with hydrophobic substituents at the 3-position of the quinuclidine framework conferring selectivity for this receptor subtype.[4]

Modifications of the Aromatic Moiety

The nature of the aromatic system at the terminus of the molecule significantly influences both potency and selectivity. For a series of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide analogues, a related class of α7 agonists, substitutions on the heterocyclic aromatic ring system were explored. Small, electron-withdrawing groups were generally well-tolerated and in some cases improved potency.

Importance of the Quinuclidine Core

The integrity of the 1-azabicyclo[2.2.2]octane (quinuclidine) core is paramount for high-affinity binding. The nitrogen atom within this bicyclic system is typically protonated at physiological pH, forming a crucial cationic interaction with a conserved acidic residue in the nAChR binding site.

Quantitative Biological Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | % Efficacy (relative to Acetylcholine) | Selectivity | Reference |

| This compound (ABT-126) | Human α7 nAChR | Radioligand Binding | 12.3 | - | - | - | |

| Human α7 nAChR | Electrophysiology (Xenopus oocytes) | - | 2 | 74% | - | ||

| Human α3β4* nAChR | Radioligand Binding | 60 | - | - | ~5-fold selective for α7 | ||

| Human α3β4* nAChR | Calcium Flux | - | 100 | 12% | - | ||

| Human 5-HT3 Receptor | Radioligand Binding | 140 | - | - | >10-fold selective for α7 |

Note: Data for specific analogues of this compound from a systematic study are not publicly available.

Experimental Protocols

The characterization of this compound and its analogues relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for α7 nAChR Affinity

This assay determines the binding affinity of a compound for the α7 nAChR.

-

Preparation of Membranes: Membranes from cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) or from rat hippocampal tissue are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled α7 nAChR-selective antagonist, such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin, is used.

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.

-

Increasing concentrations of the test compound (e.g., this compound) are added to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays using Xenopus Oocytes

This electrophysiological assay measures the functional activity (agonism or antagonism) of a compound at the α7 nAChR.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV).

-

The test compound is applied to the oocyte via the perfusion system at various concentrations.

-

The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.

-

-

Data Analysis: The magnitude of the current response is plotted against the concentration of the test compound to generate a concentration-response curve, from which the EC50 (concentration for half-maximal response) and the maximum efficacy (relative to a full agonist like acetylcholine) are determined.

FLIPR-Based Calcium Flux Assay

This high-throughput functional assay is used to screen for agonists and antagonists of the α7 nAChR, which is highly permeable to calcium ions.

-

Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 cells) is cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

FLIPR (Fluorometric Imaging Plate Reader) Measurement:

-

The plate is placed in the FLIPR instrument.

-

The baseline fluorescence is measured.

-

The test compound is added to the wells.

-

The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration upon receptor activation, is measured over time.

-

-

Data Analysis: The peak fluorescence response is used to determine the agonist activity (EC50 and efficacy). For antagonist testing, the ability of the compound to block the response to a known agonist is measured.

Signaling Pathways and Visualizations

Activation of the α7 nAChR by an agonist like this compound leads to the opening of the ion channel, resulting in a rapid influx of cations, most notably Ca²⁺. This influx of calcium triggers a cascade of downstream signaling events.

References

- 1. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Nelonicline: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline (ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1][2][3] Developed by Abbott Laboratories (now AbbVie), this compound was investigated as a potential therapeutic for cognitive deficits in schizophrenia and Alzheimer's disease.[2] While clinical trials were ultimately discontinued due to insufficient efficacy, the exploration of this compound and its analogues has provided significant insights into the structural requirements for selective α7 nAChR activation. This technical guide synthesizes the available data on the structural-activity relationship (SAR) of this compound, offering a detailed examination of its chemical features, biological activity, and the experimental methodologies used in its evaluation.

Core Structure and Pharmacophore

This compound's chemical scaffold is characterized by a rigid quinuclidine core, a central ether linkage, and an aromatic moiety. This general structure is a common pharmacophore for α7 nAChR ligands. The key components contributing to its activity include:

-

Quinuclidine Moiety: This bicyclic amine provides a basic nitrogen atom, which is crucial for the cationic interaction with the receptor's binding site. The rigidity of the quinuclidine scaffold helps to properly orient the other functional groups for optimal receptor engagement.

-

Ether Linkage: The oxygen atom of the ether acts as a hydrogen bond acceptor, contributing to the binding affinity.

-

Aromatic System: The terminal aromatic ring, in the case of this compound a phenyl-substituted 1,3,4-thiadiazole, engages in hydrophobic and potentially π-stacking interactions within the receptor's binding pocket. Modifications to this part of the molecule have been a key area of SAR exploration for this class of compounds.

Structural-Activity Relationship (SAR) Insights

The quinuclidine scaffold has been extensively utilized in the design of α7 nAChR agonists, with hydrophobic substituents at the 3-position of the quinuclidine framework conferring selectivity for this receptor subtype.[4]

Modifications of the Aromatic Moiety

The nature of the aromatic system at the terminus of the molecule significantly influences both potency and selectivity. For a series of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide analogues, a related class of α7 agonists, substitutions on the heterocyclic aromatic ring system were explored. Small, electron-withdrawing groups were generally well-tolerated and in some cases improved potency.

Importance of the Quinuclidine Core

The integrity of the 1-azabicyclo[2.2.2]octane (quinuclidine) core is paramount for high-affinity binding. The nitrogen atom within this bicyclic system is typically protonated at physiological pH, forming a crucial cationic interaction with a conserved acidic residue in the nAChR binding site.

Quantitative Biological Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | % Efficacy (relative to Acetylcholine) | Selectivity | Reference |

| This compound (ABT-126) | Human α7 nAChR | Radioligand Binding | 12.3 | - | - | - | |

| Human α7 nAChR | Electrophysiology (Xenopus oocytes) | - | 2 | 74% | - | ||

| Human α3β4* nAChR | Radioligand Binding | 60 | - | - | ~5-fold selective for α7 | ||

| Human α3β4* nAChR | Calcium Flux | - | 100 | 12% | - | ||

| Human 5-HT3 Receptor | Radioligand Binding | 140 | - | - | >10-fold selective for α7 |

Note: Data for specific analogues of this compound from a systematic study are not publicly available.

Experimental Protocols

The characterization of this compound and its analogues relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for α7 nAChR Affinity

This assay determines the binding affinity of a compound for the α7 nAChR.

-

Preparation of Membranes: Membranes from cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) or from rat hippocampal tissue are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled α7 nAChR-selective antagonist, such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin, is used.

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.

-

Increasing concentrations of the test compound (e.g., this compound) are added to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays using Xenopus Oocytes

This electrophysiological assay measures the functional activity (agonism or antagonism) of a compound at the α7 nAChR.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV).

-

The test compound is applied to the oocyte via the perfusion system at various concentrations.

-

The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.

-

-

Data Analysis: The magnitude of the current response is plotted against the concentration of the test compound to generate a concentration-response curve, from which the EC50 (concentration for half-maximal response) and the maximum efficacy (relative to a full agonist like acetylcholine) are determined.

FLIPR-Based Calcium Flux Assay

This high-throughput functional assay is used to screen for agonists and antagonists of the α7 nAChR, which is highly permeable to calcium ions.

-

Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 cells) is cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

FLIPR (Fluorometric Imaging Plate Reader) Measurement:

-

The plate is placed in the FLIPR instrument.

-

The baseline fluorescence is measured.

-

The test compound is added to the wells.

-

The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration upon receptor activation, is measured over time.

-

-

Data Analysis: The peak fluorescence response is used to determine the agonist activity (EC50 and efficacy). For antagonist testing, the ability of the compound to block the response to a known agonist is measured.

Signaling Pathways and Visualizations

Activation of the α7 nAChR by an agonist like this compound leads to the opening of the ion channel, resulting in a rapid influx of cations, most notably Ca²⁺. This influx of calcium triggers a cascade of downstream signaling events.

References

- 1. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Nelonicline's Receptor Selectivity Profile: An In-Depth Technical Guide

Abstract

Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2][3][4] Its development has primarily focused on treating cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] A critical aspect of its pharmacological profile is its selectivity for the α7 nAChR subtype over other nAChRs, particularly the α4β2 subtype, which is the most abundant in the brain and is associated with the addictive properties of nicotine. This document provides a comprehensive technical overview of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological and experimental pathways.

Quantitative Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound is quantitatively demonstrated through its differential binding affinities (Ki) and functional potencies (EC50) at various nAChR subtypes. The data, summarized from multiple studies, consistently highlight a strong preference for the α7 nAChR.

Table 1: this compound Binding Affinity (Ki)

This table summarizes the inhibitory constants (Ki) of this compound at the α7 nAChR and key off-target receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand/Tissue Source | Ki (nM) | Reference(s) |

| α7 nAChR | Human Brain Membranes | 12.3 | |

| α3β4* nAChR | Human IMR-32 Neuroblastoma Cells | 60 | |

| 5-HT3 Receptor | Not Specified | 140 | |

| α4β2 nAChR | Not Specified in Literature | Data Not Available |

Note: While this compound is consistently reported as being highly selective for the α7 nAChR, specific quantitative binding data for the α4β2 subtype were not available in the reviewed literature. Its selectivity is inferred from its targeted design and the significant difference in affinity for other receptors like α3β4 and 5-HT3.

Table 2: this compound Functional Activity (EC50 & Efficacy)

This table presents the functional characteristics of this compound, including its effective concentration to elicit a half-maximal response (EC50) and its intrinsic agonist activity (Efficacy or Emax) relative to the endogenous ligand, acetylcholine (ACh).

| Receptor Subtype | Assay System | EC50 (nM) | Efficacy (% of ACh response) | Reference(s) |

| α7 nAChR | Xenopus Oocytes (human α7) | 2000 | 74% | |

| α3β4* nAChR | Human IMR-32 Cells (Calcium Flux) | Not Determined | 12% (at 100,000 nM) |

Summary of Selectivity: The available data demonstrates that this compound binds with high, nanomolar affinity to the α7 nAChR. Its affinity for the α3β4 subtype is approximately 5-fold lower, and for the 5-HT3 receptor, it is over 11-fold lower. Functionally, this compound acts as a potent partial agonist at the α7 receptor. In contrast, it exhibits extremely weak partial agonism at the α3β4 receptor, even at exceptionally high concentrations, indicating a lack of significant functional activity at this subtype. The pronounced difference in both binding affinity and functional efficacy underscores its selectivity for the α7 nAChR.

Experimental Protocols

The quantitative data presented above are derived from standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed for these assessments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for α7 and other nAChR subtypes.

Materials:

-

Receptor Source: Homogenized membrane preparations from specific brain regions (e.g., human cortex for α7) or from cell lines stably expressing the desired human nAChR subtype (e.g., IMR-32 cells for α3β4*).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]methyllycaconitine for α7).

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection: Liquid scintillation counter and scintillation cocktail.

Workflow Diagram:

Two-Electrode Voltage Clamp (TEVC) / Patch-Clamp Electrophysiology

This functional assay measures the ion flow (current) through the receptor channel upon activation by an agonist. It is used to determine a compound's potency (EC50) and efficacy (Emax).

Objective: To characterize this compound as an agonist or antagonist and determine its EC50 and intrinsic activity at α7 and α4β2 nAChRs.

Materials:

-

Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., CHO, HEK293) engineered to express specific human nAChR subtypes (e.g., homomeric α7 or heteromeric α4β2).

-

Recording Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.

-

Electrodes: Glass micropipettes filled with an appropriate intracellular solution.

-

Solutions: Extracellular (bath) solution mimicking physiological conditions and a series of solutions containing varying concentrations of this compound or a control agonist (e.g., Acetylcholine).

-

Test Compound: this compound, prepared in a range of concentrations.

Workflow Diagram:

Signaling Pathways

The functional consequences of activating α7 and α4β2 nAChRs differ due to their distinct downstream signaling cascades. This compound's selectivity for α7 directs its cellular effects primarily through pathways associated with that subtype.

α7 nAChR Signaling

The α7 nAChR is a homopentameric channel characterized by high calcium permeability. Its activation triggers a robust influx of Ca²⁺, which acts as a critical second messenger to initiate multiple intracellular signaling cascades.

α4β2 nAChR Signaling

The α4β2 nAChR is the most abundant heteromeric nAChR in the central nervous system. Its activation primarily leads to sodium (Na⁺) and to a lesser extent calcium (Ca²⁺) influx, causing membrane depolarization. This is critically involved in modulating neurotransmitter release, especially dopamine (B1211576) in reward pathways.

Conclusion

The preclinical data for this compound (ABT-126) robustly support its classification as a selective α7 nAChR partial agonist. It demonstrates high binding affinity and potent functional activity at the α7 receptor subtype. Conversely, its interaction with other nAChR subtypes, such as α3β4, is significantly weaker, and its high selectivity profile suggests minimal activity at the α4β2 subtype. This selectivity is crucial for its therapeutic hypothesis, aiming to enhance cognitive function via α7-mediated signaling without engaging the α4β2-mediated pathways strongly linked to nicotine's rewarding and addictive properties. This technical guide provides the foundational data and methodologies that underpin the pharmacological characterization of this compound's selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. glpbio.com [glpbio.com]

- 4. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Nelonicline's Receptor Selectivity Profile: An In-Depth Technical Guide

Abstract

Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2][3][4] Its development has primarily focused on treating cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] A critical aspect of its pharmacological profile is its selectivity for the α7 nAChR subtype over other nAChRs, particularly the α4β2 subtype, which is the most abundant in the brain and is associated with the addictive properties of nicotine. This document provides a comprehensive technical overview of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological and experimental pathways.

Quantitative Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound is quantitatively demonstrated through its differential binding affinities (Ki) and functional potencies (EC50) at various nAChR subtypes. The data, summarized from multiple studies, consistently highlight a strong preference for the α7 nAChR.

Table 1: this compound Binding Affinity (Ki)

This table summarizes the inhibitory constants (Ki) of this compound at the α7 nAChR and key off-target receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand/Tissue Source | Ki (nM) | Reference(s) |

| α7 nAChR | Human Brain Membranes | 12.3 | |

| α3β4* nAChR | Human IMR-32 Neuroblastoma Cells | 60 | |

| 5-HT3 Receptor | Not Specified | 140 | |

| α4β2 nAChR | Not Specified in Literature | Data Not Available |

Note: While this compound is consistently reported as being highly selective for the α7 nAChR, specific quantitative binding data for the α4β2 subtype were not available in the reviewed literature. Its selectivity is inferred from its targeted design and the significant difference in affinity for other receptors like α3β4 and 5-HT3.

Table 2: this compound Functional Activity (EC50 & Efficacy)

This table presents the functional characteristics of this compound, including its effective concentration to elicit a half-maximal response (EC50) and its intrinsic agonist activity (Efficacy or Emax) relative to the endogenous ligand, acetylcholine (ACh).

| Receptor Subtype | Assay System | EC50 (nM) | Efficacy (% of ACh response) | Reference(s) |

| α7 nAChR | Xenopus Oocytes (human α7) | 2000 | 74% | |

| α3β4* nAChR | Human IMR-32 Cells (Calcium Flux) | Not Determined | 12% (at 100,000 nM) |

Summary of Selectivity: The available data demonstrates that this compound binds with high, nanomolar affinity to the α7 nAChR. Its affinity for the α3β4 subtype is approximately 5-fold lower, and for the 5-HT3 receptor, it is over 11-fold lower. Functionally, this compound acts as a potent partial agonist at the α7 receptor. In contrast, it exhibits extremely weak partial agonism at the α3β4 receptor, even at exceptionally high concentrations, indicating a lack of significant functional activity at this subtype. The pronounced difference in both binding affinity and functional efficacy underscores its selectivity for the α7 nAChR.

Experimental Protocols

The quantitative data presented above are derived from standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed for these assessments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for α7 and other nAChR subtypes.

Materials:

-

Receptor Source: Homogenized membrane preparations from specific brain regions (e.g., human cortex for α7) or from cell lines stably expressing the desired human nAChR subtype (e.g., IMR-32 cells for α3β4*).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]methyllycaconitine for α7).

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection: Liquid scintillation counter and scintillation cocktail.

Workflow Diagram:

Two-Electrode Voltage Clamp (TEVC) / Patch-Clamp Electrophysiology

This functional assay measures the ion flow (current) through the receptor channel upon activation by an agonist. It is used to determine a compound's potency (EC50) and efficacy (Emax).

Objective: To characterize this compound as an agonist or antagonist and determine its EC50 and intrinsic activity at α7 and α4β2 nAChRs.

Materials:

-

Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., CHO, HEK293) engineered to express specific human nAChR subtypes (e.g., homomeric α7 or heteromeric α4β2).

-

Recording Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.

-

Electrodes: Glass micropipettes filled with an appropriate intracellular solution.

-

Solutions: Extracellular (bath) solution mimicking physiological conditions and a series of solutions containing varying concentrations of this compound or a control agonist (e.g., Acetylcholine).

-

Test Compound: this compound, prepared in a range of concentrations.

Workflow Diagram:

Signaling Pathways

The functional consequences of activating α7 and α4β2 nAChRs differ due to their distinct downstream signaling cascades. This compound's selectivity for α7 directs its cellular effects primarily through pathways associated with that subtype.

α7 nAChR Signaling

The α7 nAChR is a homopentameric channel characterized by high calcium permeability. Its activation triggers a robust influx of Ca²⁺, which acts as a critical second messenger to initiate multiple intracellular signaling cascades.

α4β2 nAChR Signaling

The α4β2 nAChR is the most abundant heteromeric nAChR in the central nervous system. Its activation primarily leads to sodium (Na⁺) and to a lesser extent calcium (Ca²⁺) influx, causing membrane depolarization. This is critically involved in modulating neurotransmitter release, especially dopamine in reward pathways.

Conclusion

The preclinical data for this compound (ABT-126) robustly support its classification as a selective α7 nAChR partial agonist. It demonstrates high binding affinity and potent functional activity at the α7 receptor subtype. Conversely, its interaction with other nAChR subtypes, such as α3β4, is significantly weaker, and its high selectivity profile suggests minimal activity at the α4β2 subtype. This selectivity is crucial for its therapeutic hypothesis, aiming to enhance cognitive function via α7-mediated signaling without engaging the α4β2-mediated pathways strongly linked to nicotine's rewarding and addictive properties. This technical guide provides the foundational data and methodologies that underpin the pharmacological characterization of this compound's selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. glpbio.com [glpbio.com]

- 4. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Nelonicline's Interaction with 5-HT3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. A key aspect of its pharmacological profile is its secondary activity as a 5-HT3 receptor antagonist. This technical guide provides an in-depth analysis of this compound's interaction with 5-HT3 receptors, summarizing all available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

This compound is an orally active and selective α7 nicotinic receptor agonist that demonstrates high affinity for α7 nAChRs in the human brain.[1][2] Developed initially by Abbott Laboratories and later by AbbVie, it was studied in clinical trials for Alzheimer's disease and schizophrenia.[3] Like some other α7 nAChR agonists, this compound also exhibits antagonistic properties at the 5-HT3 receptor.[1][2] This dual activity is of significant interest as both α7 nAChR agonism and 5-HT3 receptor antagonism have been independently implicated in modulating cognitive processes and neurotransmitter release. Understanding the nuances of this interaction is crucial for elucidating its mechanism of action and therapeutic potential.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for this compound, focusing on its activity at α7 nAChRs and 5-HT3 receptors.

| Receptor | Assay Type | Species/Tissue | Parameter | Value | Reference |

| α7 nAChR | Radioligand Binding | Human Brain | Ki | 12.3 nM | |

| α7 nAChR | Electrophysiology (TEVC) | Human (expressed in Xenopus oocytes) | EC50 | 2 µM | |

| α7 nAChR | Electrophysiology (TEVC) | Human (expressed in Xenopus oocytes) | Intrinsic Activity | 74% (relative to acetylcholine) | |

| 5-HT3 Receptor | Radioligand Binding | Not Specified | Ki | 140 nM | |

| α3β4* nAChR | Radioligand Binding | Human IMR-32 neuroblastoma cells | Ki | 60 nM | |

| α3β4* nAChR | Calcium Flux Assay | Human IMR-32 neuroblastoma cells | Efficacy | 12% (at 100,000 nM) | |

| Table 1: In Vitro Pharmacological Profile of this compound. |

Signaling Pathways

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Activation of the α7 nAChR by this compound leads to the opening of this ligand-gated ion channel, which is highly permeable to calcium ions (Ca2+). The subsequent influx of Ca2+ acts as a second messenger, initiating several downstream signaling cascades. These pathways are crucial for the receptor's role in neuroprotection, synaptic plasticity, and modulation of inflammation.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel permeable to cations such as sodium (Na+), potassium (K+), and to a lesser extent, calcium (Ca2+). Its activation by serotonin (B10506) leads to rapid depolarization of the neuron. This compound acts as an antagonist, blocking the binding of serotonin and thereby preventing this depolarization and subsequent downstream effects, which include the modulation of neurotransmitter release.

References

Nelonicline's Interaction with 5-HT3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. A key aspect of its pharmacological profile is its secondary activity as a 5-HT3 receptor antagonist. This technical guide provides an in-depth analysis of this compound's interaction with 5-HT3 receptors, summarizing all available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

This compound is an orally active and selective α7 nicotinic receptor agonist that demonstrates high affinity for α7 nAChRs in the human brain.[1][2] Developed initially by Abbott Laboratories and later by AbbVie, it was studied in clinical trials for Alzheimer's disease and schizophrenia.[3] Like some other α7 nAChR agonists, this compound also exhibits antagonistic properties at the 5-HT3 receptor.[1][2] This dual activity is of significant interest as both α7 nAChR agonism and 5-HT3 receptor antagonism have been independently implicated in modulating cognitive processes and neurotransmitter release. Understanding the nuances of this interaction is crucial for elucidating its mechanism of action and therapeutic potential.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for this compound, focusing on its activity at α7 nAChRs and 5-HT3 receptors.